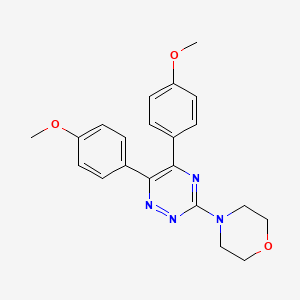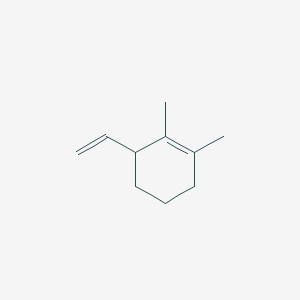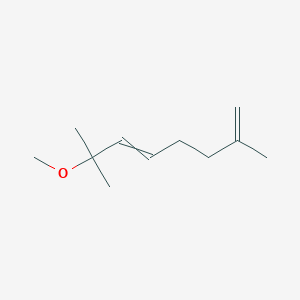
7-Methoxy-2,7-dimethylocta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,7-dimethylocta-1,5-diene: is an organic compound with the molecular formula C11H20O . It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is part of the larger family of terpenes, which are widely found in nature and have various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,7-dimethylocta-1,5-diene typically involves the alkylation of a suitable precursor, such as 2,7-dimethylocta-1,5-diene, with a methoxy group. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by methoxylation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Methoxy-2,7-dimethylocta-1,5-diene can undergo oxidation reactions, typically at the double bonds, leading to the formation of epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives, often using hydrogenation catalysts like palladium on carbon.
Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products:
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methoxy-2,7-dimethylocta-1,5-diene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and catalysis research.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a model compound for studying the interactions of terpenes with biological systems.
Medicine: While not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant scent makes it a valuable ingredient in perfumes and food additives.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,7-dimethylocta-1,5-diene involves its interaction with various molecular targets, primarily through its double bonds and methoxy group. These functional groups allow the compound to participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution. The pathways involved often include the formation of reactive intermediates, which can further react to form more stable products.
Comparación Con Compuestos Similares
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another terpene alcohol with similar applications in the fragrance industry.
Nerol: A stereoisomer of geraniol, also used in perfumes and flavorings.
Uniqueness: 7-Methoxy-2,7-dimethylocta-1,5-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group, in particular, makes it more reactive in certain types of chemical reactions compared to its analogs.
Propiedades
Número CAS |
54009-91-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
7-methoxy-2,7-dimethylocta-1,5-diene |
InChI |
InChI=1S/C11H20O/c1-10(2)8-6-7-9-11(3,4)12-5/h7,9H,1,6,8H2,2-5H3 |
Clave InChI |
AYFJAOADQPABPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC=CC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
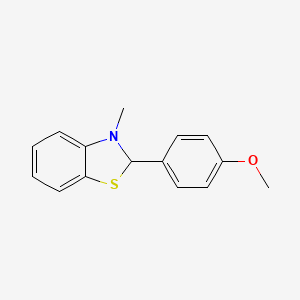
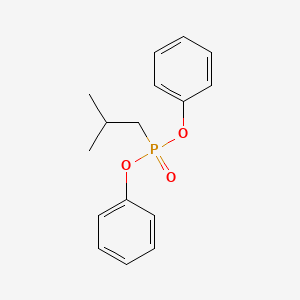
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

